3-Methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione 3-Methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 332033-62-2
VCID: VC0406859
InChI: InChI=1S/C14H14N4O2S/c1-8-4-3-5-9(6-8)7-18-10-11(15-14(18)21)17(2)13(20)16-12(10)19/h3-6H,7H2,1-2H3,(H,15,21)(H,16,19,20)
SMILES: CC1=CC(=CC=C1)CN2C3=C(NC2=S)N(C(=O)NC3=O)C
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35g/mol

3-Methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 332033-62-2

Main Products

VCID: VC0406859

Molecular Formula: C14H14N4O2S

Molecular Weight: 302.35g/mol

3-Methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione - 332033-62-2

CAS No. 332033-62-2
Product Name 3-Methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C14H14N4O2S
Molecular Weight 302.35g/mol
IUPAC Name 3-methyl-7-[(3-methylphenyl)methyl]-8-sulfanylidene-9H-purine-2,6-dione
Standard InChI InChI=1S/C14H14N4O2S/c1-8-4-3-5-9(6-8)7-18-10-11(15-14(18)21)17(2)13(20)16-12(10)19/h3-6H,7H2,1-2H3,(H,15,21)(H,16,19,20)
Standard InChIKey TUOHWSGPPNXMMY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C3=C(NC2=S)N(C(=O)NC3=O)C
Canonical SMILES CC1=CC(=CC=C1)CN2C3=C(NC2=S)N(C(=O)NC3=O)C
PubChem Compound 706595
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator